Tfmb-(R)-2-HG
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Description
TFMB-R-2-HG is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG). (R)-2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. TFMB-R-2-HG has been used to assess the role of (R)-2-HG in leukemogenesis.
Cell membrane-permeable version of (R)-2-HG as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation
TFMB-(R)-2-HG is a cell membrane-permeable version of (R)-2-HG that acts as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation.
Scientific Research Applications
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Polymer Science and Engineering
- TFMB is used in the synthesis of aramid polymer films via a low-temperature solution condensation reaction with diacid chloride .
- The resulting polymer films are mechanically robust, colorless, and transparent, with high light transmittances and low yellow indexes .
- The films neither tore nor broke when pulled or bent by hand; furthermore, even when heated up to 400 °C, they did not decompose or melt .
- The prepared polymer films showed a high elastic modulus of more than 4.1 GPa and a high tensile strength of more than 52 MPa .
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Electrochemical Engineering
- TFMB is used in the fabrication of porous carbon nanofiber (CNF) electrodes for electrochemical double-layer capacitors (EDLCs) .
- Porous CNF electrodes were prepared by pyrolysis of 6FDA-TFMB without the addition of porogens due to four CF3– groups and high free volume of the precursor polymer .
- CNFs derived from 6FDA-TFMB showed rectangular cyclic voltammograms with a specific capacitance of 292.3 F g−1 at 10 mV s−1 .
- CNFs exhibit a maximum energy density of 13.1 Wh kg−1 at 0.5 A g−1 and power density of 1.7 kW kg−1 at 5 A g−1, which is significantly higher than those from the common precursor polymer, polyacrylonitrile (PAN) .
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Synthesis of High-Performance Resins
- TFMB was utilized as a monomer in the synthesis of thermoplastic polyimide (TPI) in combination with 2,3,3’,4’-biphenyltetracarboxylic dianhydride and 4,4’-oxydianiline .
- The TPI was then used in the production of semi-interpenetrating polymer networks (semi-IPNs) by dissolving in bisphenol A dicyanate and curing at elevated temperatures .
- TPI was found to accelerate the curing reactions of BADCy, resulting in lower curing temperatures and shorter gelation time .
- The resulting semi-IPNs exhibited improved mechanical and dielectric properties compared to pure polycyanurate, with impact strength being 47%-320% greater than that of polycyanurate .
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Adsorption of Pollutants
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Synthesis of Poly (Ester Imide) Copolymers
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Solar Cell Encapsulation
- Due to the high transparency, the polyimides are used for solar cell encapsulation with MOFs cluster light diffusers (6.6% enhancement in power conversion efficiency) .
- Flexible solar cells supported by these mechanically robust polyimide substrates maintain 97% initial efficiency after 5000 bending cycles .
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Synthesis of Copolymers
- TFMB plays a crucial role in the development of colorless polyimide copolymers and poly (ester imide) copolymers .
- These copolymers have various applications in optical and optoelectronic fields and as dielectric substrate materials for high-frequency flexible printed circuit boards .
- The incorporation of TFMB in these copolymers results in unique properties such as improved solubility, increased thermal expansion coefficients, high glass transition temperatures, and excellent dielectric properties .
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Adsorption of Pollutants
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Production of High-Performance Polymers
- TFMB is used in the production of high-performance polymers .
- Due to its rigidity, the polyimides containing the repeating units of TFMB have high thermal resistance and low linear thermal expansion coefficient .
- The two fluoromethyl groups have strong electron withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .
- This effect leads to significantly more transparent polyimide films compared to those with methyl substituents .
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Solar Cell Encapsulation
- Due to the high transparency, the polyimides are used for solar cell encapsulation with MOFs cluster light diffusers (6.6% enhancement in power conversion efficiency) .
- Flexible solar cells supported by these mechanically robust polyimide substrates maintain 97% initial efficiency after 5000 bending cycles .
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Synthesis of High Surface Area Metal Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
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Synthesis of Fluorinated Building Blocks
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTLNUGKDZMPTC-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tfmb-(R)-2-HG |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.